L-VALINE-N-T-BOC (15N)
Description
Significance of Stable Isotope Enrichment in Contemporary Scientific Inquiry
The use of stable isotopes, such as ¹³C, ¹⁵N, ²H (deuterium), and ¹⁸O, has become indispensable across various scientific fields, including proteomics, metabolomics, and genomics. creative-proteomics.comoup.com In proteomics, for instance, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the quantitative comparison of protein expression levels between different cell populations. creative-proteomics.comwikipedia.org This is achieved by growing one population of cells in a medium containing "heavy" isotopically labeled amino acids and another in a medium with "light" normal amino acids. wikipedia.org When the protein samples are combined and analyzed, the mass difference reveals the relative abundance of each protein. wikipedia.org This approach is crucial for understanding changes in protein levels in response to various stimuli or in different disease states. sigmaaldrich.com Similarly, in metabolomics, stable isotopes are used to trace the flow of metabolites through complex biochemical pathways, providing insights into cellular metabolism and disease mechanisms. numberanalytics.com
Rationale for Nitrogen-15 Labeling in Biomolecular Investigations
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is particularly valuable for studying biomolecules like proteins and nucleic acids. While the most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which can lead to broad and difficult-to-detect signals in NMR spectroscopy, ¹⁵N has a nuclear spin of ½. stackexchange.com This property of ¹⁵N results in narrower and more easily interpretable NMR signals, providing significant advantages for detailed structural and dynamic studies of complex biomolecules. stackexchange.comwikipedia.org The enhanced resolution offered by ¹⁵N labeling is critical for protein NMR investigations, where it helps to resolve ambiguities that can arise in other types of NMR experiments. wikipedia.org By incorporating ¹⁵N into proteins, researchers can gain detailed information about the electronic environment around nitrogen atoms, which is sensitive to molecular structure, dynamics, and interactions. numberanalytics.comnumberanalytics.com
Overview of L-VALINE-N-T-BOC (15N) as a Key Research Intermediate
L-VALINE-N-T-BOC (¹⁵N) is a chemically modified and isotopically labeled form of the essential amino acid L-valine. The "N-T-BOC" designation indicates that the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted reactions. The "(¹⁵N)" signifies that the nitrogen atom in the amino acid is the stable isotope Nitrogen-15. This compound serves as a crucial intermediate for the synthesis of ¹⁵N-labeled peptides and proteins. The Boc-protecting group facilitates its use in solid-phase peptide synthesis, a cornerstone technique for building custom protein sequences. By incorporating L-VALINE-N-T-BOC (¹⁵N) into a growing peptide chain, scientists can introduce a specific isotopic label at a known position. This targeted labeling is invaluable for a range of applications, including biomolecular NMR and proteomics, where the ¹⁵N label acts as a probe to study protein structure, function, and interactions. isotope.comisotope.com
Historical Context and Evolution of Isotopic Tracers in Life Sciences
The concept of using isotopes as tracers in scientific research dates back over a century to the work of Frederick Soddy, who first provided evidence for the existence of isotopes. nih.govnih.gov The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston was a pivotal moment, enabling the separation and quantification of these isotopes. nih.govnih.gov Initially, the potential of isotopes in biology was not fully realized. However, it was soon discovered that stable isotopes like ¹³C, ¹⁵N, ¹⁸O, and ²H could be incorporated into organic molecules to trace their metabolic fate. nih.govnih.gov
In the 1930s, pioneers like Schoenheimer and Rittenberg began using ¹⁵N to study metabolic processes, laying the groundwork for modern metabolomics. numberanalytics.com The post-World War II era saw a surge in the availability and use of radioactive isotopes, such as ¹⁴C, which temporarily overshadowed the use of stable isotopes in many biological applications. nih.gov However, the inherent safety and stability of non-radioactive isotopes ensured their continued relevance, particularly for studying elements like nitrogen and oxygen where suitable long-lived radioisotopes were not available. nih.gov The continuous advancement of analytical techniques, especially mass spectrometry and NMR spectroscopy, has driven the evolution of stable isotope labeling, making it a sophisticated and indispensable tool in modern life sciences research. numberanalytics.comnih.gov
Properties
Molecular Weight |
218.26 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L Valine N T Boc 15n
Strategies for Nitrogen-15 Incorporation into L-Valine Scaffolds
The synthesis of L-Valine-N-t-Boc (¹⁵N) necessitates the precise introduction of a stable nitrogen isotope, ¹⁵N, into the L-valine molecular structure, followed by the protection of this labeled amino group with a tert-butyloxycarbonyl (Boc) group. The incorporation of the ¹⁵N isotope can be achieved through two primary methodologies: chemical synthesis and biosynthetic routes. Each approach offers distinct pathways to generate the ¹⁵N-labeled L-valine precursor required for the final Boc-protection step.
Chemical Synthesis Pathways for ¹⁵N-Labeled L-Valine
Chemical synthesis provides a controlled, stepwise approach to construct ¹⁵N-labeled L-valine. These methods offer high isotopic enrichment and chemical purity, relying on well-established organic reactions where a ¹⁵N-containing reagent is introduced at a specific step.
An efficient and stereospecific method for synthesizing ¹⁵N-labeled chiral amino acids involves the alkylation of a ¹⁵N-labeled amine source with a chiral α-hydroxy acid derivative. rsc.orgrsc.orgcapes.gov.br This strategy is particularly effective for producing Boc-protected amino acids directly with high chiral purity. rsc.org The general pathway begins with a commercially available chiral α-amino acid, which is converted into its corresponding α-hydroxy carboxylic acid. This intermediate is then transformed into a highly reactive triflate ester. nih.gov
The crucial step for isotope incorporation is the nucleophilic substitution (Sₙ2) reaction, where the chiral triflate ester is treated with a ¹⁵N-labeled nucleophile, such as di-tert-butyl [¹⁵N]imidodicarbonate. rsc.orgrsc.org This reaction proceeds with an inversion of configuration, which is a key consideration for maintaining stereochemical control. By starting with an amino acid of the opposite configuration, the desired enantiomer of the final product is obtained. rsc.orgcapes.gov.br The subsequent selective deprotection yields the final ¹⁵N-labeled N-Boc-L-amino acid. rsc.org This method is valued for its ability to produce products with high enantiomeric excess, as confirmed by analytical techniques like HPLC. rsc.orgcapes.gov.br
Table 1: Key Features of the Triflate Alkylation Approach
| Feature | Description |
|---|---|
| Starting Material | Chiral α-hydroxy carboxylic acids (often derived from commercial amino acids). rsc.org |
| ¹⁵N Source | Di-tert-butyl [¹⁵N]imidodicarbonate. rsc.org |
| Key Intermediate | Chiral triflate ester. nih.gov |
| Reaction Type | Sₙ2 nucleophilic substitution. nih.gov |
| Stereochemistry | Proceeds with inversion of configuration. nih.gov |
| Purity Control | High chiral purity is a significant advantage of this method. rsc.org |
Biosynthetic methods leverage the metabolic machinery of microorganisms to produce L-valine enriched with ¹⁵N. This is achieved by culturing specific bacterial strains, such as Corynebacterium glutamicum or Escherichia coli, in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl). nih.goviaea.orgresearchgate.net These microorganisms are highly efficient in amino acid production and readily assimilate the labeled nitrogen into their metabolic pathways. nih.gov
The biosynthesis of L-valine begins with pyruvate (B1213749), a central metabolite from glycolysis. nih.govresearchgate.net A series of enzymatic reactions, catalyzed by enzymes native to the microorganism, constructs the carbon skeleton and incorporates the amino group. The final and critical step for ¹⁵N incorporation is the transamination reaction, catalyzed by a transaminase (e.g., Transaminase B, encoded by the ilvE gene), where the amino group from a donor molecule (like ¹⁵N-glutamate) is transferred to the α-keto acid precursor of valine (α-ketoisovalerate). nih.govresearchgate.net By providing ¹⁵NH₄Cl, the entire pool of nitrogen-containing biomolecules, including glutamate (B1630785), becomes labeled, ensuring the efficient production of L-[¹⁵N]-valine. nih.gov This method is advantageous for its stereospecificity, producing exclusively the L-enantiomer. nih.govresearchgate.net
Table 2: Key Enzymes in the L-Valine Biosynthetic Pathway
| Enzyme | Gene(s) | Function |
|---|---|---|
| Acetohydroxyacid Synthase (AHAS) | ilvBN | Catalyzes the condensation of two pyruvate molecules. nih.gov |
| Acetohydroxyacid Isomeroreductase (AHAIR) | ilvC | Isomerization and reduction of the intermediate. nih.gov |
| Dihydroxyacid Dehydratase (DHAD) | ilvD | Dehydration to form α-ketoisovalerate. nih.gov |
Advanced Derivatization for Specific Research Applications
Advanced derivatization of L-valine-N-t-Boc (¹⁵N) is crucial for a variety of specific research applications, particularly in the fields of peptide synthesis, protein engineering, and structural biology. These modifications allow for the introduction of isotopic labels and other chemical groups that serve as probes to study molecular structure, function, and dynamics.
Selective N-Methylation Studies of Boc-Protected Valine Derivatives
The selective N-methylation of Boc-protected valine derivatives is a significant modification used in peptide synthesis to enhance the therapeutic properties of peptides. chemimpex.com N-methylated amino acids, when incorporated into peptides, can increase resistance to enzymatic degradation and improve membrane permeability.
A common method for the selective N-methylation of Boc-protected valine involves the use of methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.orgresearchgate.netnih.gov A key aspect of this reaction is that it can proceed selectively on the nitrogen atom even with a free carboxyl group present. This selectivity is attributed to the formation of a sodium carboxylate, where the carboxylate group is protected by chelation to the Na⁺ ion. acs.orgresearchgate.netnih.gov An alternative mechanism, which proposed the formation of a carbene intermediate from methyl iodide and its subsequent insertion into the N-H bond, has been ruled out through isotopic labeling studies. acs.orgresearchgate.netnih.gov
| Reagents | Solvent | Key Feature | Reference |
| Methyl iodide (MeI), Sodium hydride (NaH) | Tetrahydrofuran (THF) | Selective N-methylation in the presence of a free carboxyl group due to Na⁺ chelation. | acs.org, researchgate.net, nih.gov |
This derivatization is a valuable tool for medicinal chemists designing novel peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com
Generation of Stereospecifically Labeled L-Valine Derivatives
The generation of stereospecifically labeled L-valine derivatives is essential for detailed NMR studies of protein structure and dynamics, especially in large protein assemblies. nih.gov Valine contains two diastereotopic methyl groups, pro-R and pro-S. Distinguishing the signals from these two groups provides higher resolution structural information.
One innovative labeling approach involves the use of specific metabolic precursors in protein overexpression systems. nih.gov For instance, by supplementing M9/D₂O medium with labeled α-ketoisovalerate or 2-acetolactate (B3167203), specific protonation of the valine methyl groups can be achieved. nih.gov To minimize isotopic scrambling to other residues like leucine (B10760876), exogenous l-leucine-d10 (B8898) can be added to the medium, which inhibits the incorporation of labeled precursors into the leucine biosynthesis pathway. nih.gov This strategy allows for the stereospecific labeling of either the pro-R or pro-S methyl groups of valine. nih.gov
Another approach is biosynthetically directed fractional ¹³C labeling. This method uses a mixture of fully ¹³C-labeled and unlabeled glucose as the carbon source for protein production. nih.gov By analyzing the distribution of ¹³C labels in the resulting valine residues using two-dimensional heteronuclear NMR, stereospecific assignments for the diastereotopic methyl groups can be made. nih.gov Chemical synthesis routes have also been developed, for example, a new synthesis of (2S,3R)-[3',3',3'-²H₃]-valine has been achieved through stereoselective addition to an (S)-pyroglutamate derivative. researchgate.net
| Labeling Strategy | Precursors/Method | Application | Reference |
| Stereospecific Methyl Labeling | Labeled α-ketoisovalerate or 2-acetolactate with l-leucine-d10 | NMR studies of large proteins, reduces spectral overlap. | nih.gov |
| Biosynthetically Directed Fractional Labeling | Mixture of ¹³C-labeled and unlabeled glucose | Stereospecific assignment of ¹H and ¹³C NMR signals for valine methyl groups. | nih.gov |
| Chemical Synthesis | Stereoselective addition to (S)-pyroglutamate derivative | Preparation of specific deuterated valine isotopomers like (2S,3R)-[3',3',3'-²H₃]-valine. | researchgate.net |
Preparation of Multi-Labeled (¹³C, ¹⁵N, ²H) L-Valine-N-t-Boc Variants
The preparation of multi-labeled (¹³C, ¹⁵N, ²H) L-valine-N-t-Boc variants is critical for advanced NMR spectroscopy applications, which enable the study of large and complex proteins. nih.gov Combining different isotopes allows for sophisticated NMR experiments that can resolve spectral overlap and provide detailed structural and dynamic information.
Synthetic routes have been developed that provide expedient access to various ¹³C, ¹⁵N, and ²H (D) isotopologues using readily available and inexpensive isotope-containing reagents. rsc.org For example, palladium-catalyzed C(sp³)–H functionalization offers a versatile and high-yielding route to ¹³C methyl-labeled valine. nih.gov This method has been used to synthesize ¹³C-γ1,γ2-Val, which can then be efficiently incorporated into proteins expressed in mammalian cells. nih.gov
Cell-free protein synthesis is another powerful technique for producing proteins with multi-labeled amino acids. ukisotope.com This method avoids issues of stable isotope scrambling and dilution that can occur in in-vivo expression systems. By supplying all amino acids in their ²H/¹⁵N/¹³C-labeled forms in an H₂O-based cell-free system, highly pure, perdeuterated proteins with complete ¹H-¹⁵N back-exchange can be produced, leading to higher quality NMR spectra. ukisotope.com
| Method | Key Reagents/Features | Resulting Labeled Variant | Reference |
| Chemical Synthesis | Palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C | ¹³C methyl-labeled γ1,γ2-Val | nih.gov |
| Chemical Synthesis | Use of NaBD₄, carbon-¹³C dioxide, sodium azide-1-¹⁵N | Various ¹³C/¹⁵N/²H isotopologues | rsc.org |
| Cell-Free Protein Synthesis | ²H/¹⁵N/¹³C-labeled amino acid mix in H₂O | Perdeuterated proteins with specific ¹H/¹⁵N labels | ukisotope.com |
| Biosynthesis | Incorporation of (2S,3S)-valine-4-¹³C | Site-specific ¹³C labeling | acs.org |
These multi-labeling strategies are indispensable for pushing the boundaries of structural biology, allowing researchers to tackle increasingly complex biological systems.
Applications of L Valine N T Boc 15n in Nuclear Magnetic Resonance Nmr Spectroscopy
Structural Elucidation of Macromolecules via ¹⁵N-Enriched Samples
Isotopic enrichment with ¹⁵N is a fundamental strategy in NMR-based structural biology. By replacing the naturally low-abundant ¹⁴N (99.6%) with ¹⁵N (0.37%), researchers can overcome the inherent low sensitivity of nitrogen NMR and perform a suite of experiments to determine the three-dimensional structures of complex biomolecules. youtube.com
Protein Structure Determination Using ¹⁵N-Labeled L-Valine Residues
The incorporation of ¹⁵N-labeled L-valine into proteins is instrumental for structural studies. isotope.comisotope.com The simplest and most common application is the recording of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. protein-nmr.org.uk This experiment generates a unique peak for each N-H group in the protein, effectively creating a "fingerprint" of the protein's folded state. protein-nmr.org.uk Selective ¹⁵N-labeling of valine residues, among others, can help in the resonance assignment process, which is the first step in any NMR structural study. anu.edu.au
For a complete structure determination, uniformly ¹⁵N-labeled proteins are often used in conjunction with ¹³C-labeled samples. nih.gov A suite of triple-resonance experiments (e.g., HNCA, HNCACB, HNCO) is employed to link sequential amino acid residues, allowing for the assignment of backbone resonances. nih.gov Once assignments are complete, structural restraints are collected, primarily through Nuclear Overhauser Effect (NOE) experiments, which provide distance information between protons that are close in space. nih.gov Additional restraints, such as torsion angles derived from chemical shifts and residual dipolar couplings (RDCs), further refine the structure. protein-nmr.org.ukillinois.edunih.gov The availability of ¹⁵N-labeled valine is critical to this entire process, contributing to the network of signals and restraints needed to calculate a high-resolution 3D structure. anu.edu.aupnas.org
| Experiment Type | Information Gained | Relevance of ¹⁵N-Valine Labeling |
| ¹H-¹⁵N HSQC | Provides a unique signal for each backbone and side-chain amide N-H group. | Confirms proper folding and allows for assignment of valine N-H signals. protein-nmr.org.uk |
| Triple-Resonance (e.g., HNCA, HNCACB) | Correlates backbone ¹H, ¹⁵N, and ¹³C atoms for sequential resonance assignment. | Crucial for linking valine residues to their neighbors in the protein sequence. |
| ¹⁵N-edited NOESY | Measures through-space distances between protons (up to ~5 Å). | Provides key distance restraints involving valine's amide and side-chain protons for structure calculation. |
| Residual Dipolar Couplings (RDCs) | Provides long-range orientational information about N-H bond vectors relative to the magnetic field. | Constrains the orientation of valine's peptide plane, refining the overall protein fold. protein-nmr.org.uk |
Nucleic Acid Structural Probing with ¹⁵N-Labeled Valine-tRNA
The application of ¹⁵N labeling extends to the study of nucleic acids, particularly transfer RNAs (tRNAs). To investigate the structure of Escherichia coli valine transfer RNA (tRNAVal), researchers have utilized ¹⁵N-labeled uracil, which is biosynthetically incorporated into the tRNA. nih.gov By performing heteronuclear multiple-quantum coherence (HMQC) spectroscopy, it is possible to obtain the ¹⁵N and proton chemical shifts for all uridine and related bases in the tRNAVal molecule. nih.gov
This approach allows for the unambiguous assignment of the uracil NH group resonances, confirming previous assignments made using proton-only NMR. nih.gov Furthermore, by monitoring the temperature-dependent intensity of these resonances, researchers can infer the relative stability of different regions within the tRNAVal molecule, providing insights into its tertiary structure and thermal denaturation process. nih.govnih.gov This method demonstrates how specific ¹⁵N labeling, facilitated by precursors that are ultimately incorporated into the macromolecule, can be used to probe the structure of complex RNA molecules. nih.gov
Dynamics and Conformational Studies through ¹⁵N NMR Relaxation
Beyond static structures, understanding the internal motions of macromolecules is crucial for comprehending their function. ¹⁵N NMR relaxation studies are a primary tool for characterizing these dynamics over a vast range of timescales, from picoseconds to milliseconds. rsc.orgnih.govspringernature.com The incorporation of ¹⁵N-labeled valine provides site-specific probes to investigate the mobility of both the protein backbone and side chains. rsc.org
Analysis of Protein Backbone and Side-Chain Dynamics
¹⁵N spin relaxation experiments measure several key parameters: the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state ¹H-¹⁵N Nuclear Overhauser Effect (NOE). nih.govspringernature.comnih.gov These rates are sensitive to molecular motions on different timescales.
R₁ is primarily influenced by fast motions (picosecond to nanosecond timescale).
R₂ is sensitive to both fast and slow motions (microseconds to milliseconds).
NOE reports on the amplitude of fast internal motions.
By analyzing these relaxation parameters using theoretical frameworks like the model-free formalism, one can extract residue-specific information about the amplitude and timescale of internal motions. nih.govnih.gov For a ¹⁵N-labeled valine residue, these experiments report on the dynamics of its backbone N-H vector. This allows researchers to identify regions of the protein that are rigid (high order parameter, S²) versus those that are flexible (low S²). nih.govnih.gov Furthermore, specialized experiments can be designed to measure the dynamics of amino acid side chains that contain ¹⁵N nuclei, such as those in asparagine and glutamine, providing a more complete picture of protein flexibility. nih.govrsc.orgutoronto.ca
| Relaxation Parameter | Timescale of Motion Detected | Dynamic Information Obtained |
| R₁ (Longitudinal) | Picoseconds - Nanoseconds (ps-ns) | Rate of reorientation of the N-H bond vector. nih.gov |
| R₂ (Transverse) | ps-ns and Microseconds - Milliseconds (µs-ms) | Rate of reorientation and contribution from slower chemical exchange processes. nih.gov |
| ¹H-¹⁵N NOE | Picoseconds - Nanoseconds (ps-ns) | Amplitude of fast internal motions of the N-H bond vector. nih.gov |
Chemical Shift Anisotropy (CSA) Tensor Determinations
The ¹⁵N nucleus experiences an anisotropic magnetic shielding, meaning its chemical shift is dependent on the orientation of the molecule with respect to the external magnetic field. This phenomenon is described by the Chemical Shift Anisotropy (CSA) tensor. nih.govbohrium.com In solution NMR, rapid molecular tumbling averages this anisotropy, but it remains a dominant relaxation mechanism. rsc.org The ¹⁵N CSA is a key parameter in relaxation analysis and is sensitive to the local electronic environment, including secondary structure and hydrogen bonding. nih.govnih.govnih.gov
The magnitude and orientation of the ¹⁵N CSA tensor can be determined experimentally through cross-correlation between the ¹⁵N CSA and the ¹⁵N-¹H dipolar interaction. acs.org Studies have shown that the ¹⁵N CSA values can vary significantly depending on the residue type and the local secondary structure. nih.govnih.gov For instance, the average ¹⁵N CSA for residues in helical regions has been found to be different from those in beta-sheets or turns. nih.gov Accurately determining these residue-specific CSA values is critical for a precise analysis of protein dynamics from relaxation data. acs.org Quantum chemical calculations have also become a valuable tool to compute and understand the variation of ¹⁵N CSA tensors, showing good agreement with experimental results. nih.govnih.gov50megs.com
Investigating Intermolecular Interactions and Peptide Bond Geometry
The ¹⁵N chemical shift and its CSA tensor are highly sensitive to the local electronic structure of the peptide bond. nih.govnih.gov This sensitivity makes ¹⁵N NMR a powerful tool for investigating intermolecular interactions, such as hydrogen bonding. nih.gov The formation of a hydrogen bond at the backbone amide N-H group causes a downfield shift in the ¹⁵N resonance and alters the principal components of the CSA tensor. nih.gov Specifically, the δ₁₁ component, which is oriented roughly perpendicular to the peptide plane, is very sensitive to hydrogen bonding. nih.gov
This relationship allows researchers to identify hydrogen bonds and gain insights into their strength and geometry. nih.gov Furthermore, the geometry of the peptide bond itself is reflected in the ¹⁵N chemical shift. There is an empirical correlation between the ¹⁵N chemical shift of a residue and the backbone torsion angles (φ, ψ) of itself and the preceding residue. illinois.edunih.gov This correlation allows for the use of ¹⁵N chemical shifts as structural restraints in the refinement of protein and peptide structures, providing valuable information on the local conformation and geometry of the polypeptide chain. illinois.edunih.govpnas.org
Advanced NMR Methodologies Facilitated by ¹⁵N Labeling
The presence of the ¹⁵N nucleus, with its spin quantum number of 1/2, allows for the application of powerful heteronuclear NMR experiments. The incorporation of ¹⁵N-labeled valine is fundamental to many of these advanced techniques, which are designed to overcome the challenges posed by large molecular weights, such as severe signal overlap and rapid signal decay. northwestern.edu
Methyl-Specific Labeling for Large Protein Systems (e.g., ILV-Labeling)
For NMR studies of high-molecular-weight proteins (>~30 kDa), uniform isotopic labeling with ¹³C and ¹⁵N often leads to overly complex spectra and broad lines. A powerful strategy to circumvent these issues is selective methyl labeling, which focuses on the methyl groups of Isoleucine, Leucine (B10760876), and Valine (ILV) residues. isotope.com These methyl groups serve as sensitive probes of protein structure and dynamics, as they are often located in the hydrophobic core and exhibit favorable relaxation properties due to their rapid rotation. protein-nmr.org.uknmr-bio.com
The standard ILV labeling scheme involves expressing the protein in a deuterated minimal medium (D₂O) with ¹⁵NH₄Cl as the nitrogen source and deuterated ¹³C-glucose as the carbon source. protein-nmr.org.ukcortecnet.com Shortly before protein expression is induced, specific ¹³C-protonated precursors are added to the medium. For the simultaneous labeling of leucine and valine methyl groups, ¹³C-labeled α-ketoisovalerate is used. protein-nmr.org.uk This results in a protein that is highly deuterated, except for the ¹H,¹³C-labeled methyl groups of the ILV residues, providing simplified spectra with high resolution and sensitivity, especially when combined with methyl-TROSY techniques. isotope.com
| Labeling Strategy | Precursors Added to D₂O/¹⁵N/¹³C-glucose Medium | Resulting Labeled Residues | Key Advantage |
| ILV-Labeling | α-ketoisovalerate, α-ketobutyrate | Isoleucine (δ1-methyl), Leucine (δ-methyls), Valine (γ-methyls) | Simplifies spectra of large proteins, provides probes in the hydrophobic core. isotope.comprotein-nmr.org.uk |
| Valine-Specific | α-ketoisovalerate + unlabeled L-leucine-d₁₀ | Valine (γ-methyls) | Reduces spectral overlap by preventing leucine labeling. nih.govosti.gov |
| Stereospecific Val | 2-acetolactate (B3167203) | Valine (pro-R or pro-S methyls) | Allows for unambiguous assignment and detailed analysis of side-chain conformations. nih.gov |
A significant challenge in ILV labeling is that leucine and valine share a common biosynthetic precursor, α-ketoisovalerate, leading to simultaneous labeling of both residue types. nih.gov This can cause spectral overlap in large proteins where many valine and leucine residues are present. osti.gov To achieve differential labeling and simplify the spectra further, specific strategies have been developed.
One effective method involves exploiting the leucine biosynthesis pathway. By adding exogenous, deuterated L-leucine (l-leucine-d₁₀) to the growth medium along with the labeled α-ketoisovalerate, the incorporation of the labeled precursor into the leucine pathway can be inhibited. nih.govosti.gov This allows for the stereospecific labeling of the pro-R and pro-S methyl groups of valine with minimal isotopic scrambling to leucine residues. osti.gov Another approach is the direct use of stereo-specifically ¹³CH₃-labeled [U-²H;¹⁵N]-leucine and -valine, which can be efficiently incorporated into the protein via E. coli expression systems, offering precise control over the labeling pattern. nih.gov This method is a viable alternative to using precursors, especially since relatively small amounts of the labeled amino acids are required. nih.gov
Valine contains two diastereotopic methyl groups, Cγ1 and Cγ2, which are prochiral. Distinguishing between these two methyl groups provides valuable information for defining side-chain conformation and dynamics. nih.gov Stereospecific assignment of these prochiral methyls is crucial for high-resolution structure determination.
Several NMR techniques have been developed to achieve this. One method relies on fractional (e.g., 10%) ¹³C-labeling of the protein. acs.orgresearchgate.net This low level of ¹³C incorporation allows for the distinction between the pro-R and pro-S methyls based on the presence or absence of one-bond ¹³C-¹³C scalar couplings between the methyl carbon and the adjacent Cβ or Cγ carbon. acs.org
More advanced methods involve new methyl-TROSY-based quantitative J experiments designed to measure three-bond scalar couplings such as ³JCγN (between the methyl carbon and the backbone nitrogen) and ³JCγC' (between the methyl carbon and the backbone carbonyl carbon). nih.govacs.org The magnitudes of these couplings are dependent on the intervening dihedral angles, and thus provide precise information about the side-chain χ1 rotameric state, allowing for unambiguous stereospecific assignment of the valine methyl groups. nih.gov A strong correlation has been observed between rotamer averaging determined from these J-couplings and side-chain dynamics occurring on the millisecond timescale. nih.govacs.org
Heteronuclear Multi-Dimensional NMR Experiments (e.g., HSQC, TROSY)
The incorporation of ¹⁵N labels is a prerequisite for a vast array of heteronuclear multi-dimensional NMR experiments that are central to modern structural biology. northwestern.edu Two of the most fundamental and widely used experiments are the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and the Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments.
The ¹H-¹⁵N HSQC experiment generates a two-dimensional spectrum with peaks corresponding to each amide proton, correlated to its directly bonded backbone nitrogen. vanderbilt.edu This provides a unique "fingerprint" of the protein, with each non-proline residue contributing one peak. The dispersion of these peaks is far greater than in a one-dimensional proton spectrum, dramatically reducing overlap and enabling resonance assignment, which is the first step in any detailed NMR study. northwestern.edu
For larger proteins, the TROSY experiment offers a significant advantage in sensitivity and resolution. cuny.edu In high-field magnets, the transverse relaxation of nuclei is dominated by dipole-dipole (DD) interactions and chemical shift anisotropy (CSA). cuny.edu The TROSY technique cleverly exploits the constructive interference between these two relaxation mechanisms for one of the four multiplet components of the amide signal, leading to a significant reduction in linewidth and a corresponding increase in signal intensity. cuny.edunih.gov This effect is particularly pronounced for large molecules at high magnetic fields and is critically dependent on the ¹⁵N nucleus. cuny.edu The development of ¹⁵N-detected TROSY-HSQC experiments further leverages the slow transverse relaxation of ¹⁵N to acquire high-quality spectra of large proteins, even without deuteration. nih.gov
Solid-State NMR Applications for Oligourea Foldamers
Solid-state NMR (ssNMR) is a powerful technique for studying the structure of non-crystalline, insoluble, or membrane-bound systems. The incorporation of ¹⁵N labels, for instance by synthesizing oligomers with ¹⁵N-labeled valine residues, is crucial for these studies. nih.gov Oligourea foldamers, which are synthetic oligomers that can adopt stable helical structures resembling protein secondary structures, have been investigated using ssNMR.
In these studies, aliphatic oligoureas are chemically synthesized with ¹⁵N labels at selected positions. nih.gov By reconstituting these labeled foldamers into oriented phospholipid bilayers, ssNMR can be used to determine the conformation, dynamics, and orientation of the oligomer with respect to the membrane. The key NMR observables are the ¹⁵N chemical shift and the ¹H-¹⁵N dipolar coupling. These parameters are highly sensitive to the orientation of the N-H bond vector relative to the external magnetic field. By analyzing these orientation-dependent frequencies, the alignment of the foldamer helix—for example, parallel to the membrane surface or in a transmembrane orientation—can be determined. cortecnet.com This information is vital for understanding the mechanism of action for antimicrobial or cell-penetrating oligoureas.
Computational and Theoretical Insights into ¹⁵N Chemical Shifts
Quantum mechanical (QM) calculations have become an invaluable tool for interpreting and predicting NMR parameters, including ¹⁵N chemical shifts. researchgate.net Accurately predicting ¹⁵N chemical shifts is particularly challenging because they are highly sensitive to a multitude of factors, including backbone and side-chain dihedral angles, hydrogen bonding, and electrostatic effects from neighboring residues and the solvent. nih.gov
Density Functional Theory (DFT) is a commonly used method for calculating ¹⁵N chemical shielding tensors. nih.govnih.gov These calculations can provide the principal values of the chemical shift tensor and their orientation within the molecular frame. 50megs.com By comparing calculated shifts for different conformations (e.g., α-helix vs. β-sheet), researchers can gain insight into how secondary structure influences the ¹⁵N chemical shift. For instance, calculations have shown a mean difference of 2.7 ppm in the isotropic chemical shift between standard β-sheet and α-helical conformations, which aligns well with experimental observations from protein databases. nih.gov
Density Functional Theory (DFT) Calculations of ¹⁵N Shielding
Density Functional Theory (DFT) has emerged as a robust computational method for predicting NMR chemical shifts, including those of the ¹⁵N nucleus. nih.govrsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensor, which is then converted to a chemical shift. rsc.org The accuracy of these predictions is highly dependent on several factors, including the choice of the exchange-correlation functional and the basis set. nih.govresearchgate.net
Systematic studies have shown that different functionals and basis sets can yield varying degrees of accuracy when predicting ¹⁵N chemical shifts. nih.govresearchgate.net For instance, a study on condensed nitrogen-containing heterocycles found that the OLYP functional in combination with a locally dense basis set provided good agreement with experimental data. nih.govresearchgate.net The selection of an appropriate computational model is crucial for obtaining reliable theoretical data that can aid in the interpretation of experimental ¹⁵N NMR spectra.
In the context of L-VALINE-N-T-BOC (¹⁵N), DFT calculations can be utilized to understand how the electronic environment around the ¹⁵N nucleus is influenced by the molecule's conformation, solvent effects, and intermolecular interactions. For example, changes in the orientation of the Boc protecting group or the valine sidechain can lead to predictable changes in the ¹⁵N chemical shift.
Illustrative DFT Calculation Parameters for ¹⁵N Shielding in L-VALINE-N-T-BOC (¹⁵N):
| Parameter | Specification | Purpose |
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and magnetic properties. |
| Functional | B3LYP | A hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. rsc.org |
| Basis Set | 6-311+G(2d,p) | A triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution, especially around the nitrogen atom. |
| NMR Calculation | Gauge-Including Atomic Orbital (GIAO) | To calculate the isotropic magnetic shielding constant. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the molecular geometry and NMR chemical shift. nih.govresearchgate.net |
Hypothetical DFT-Calculated ¹⁵N Chemical Shifts of L-VALINE-N-T-BOC (¹⁵N) in Different Solvents:
| Solvent | Dielectric Constant (ε) | Calculated ¹⁵N Chemical Shift (ppm) |
| Chloroform | 4.81 | 125.4 |
| Dichloromethane | 8.93 | 126.1 |
| Acetone | 20.7 | 127.3 |
| Methanol | 32.7 | 128.5 |
| Water | 80.1 | 129.8 |
Note: The chemical shift values are hypothetical and for illustrative purposes to show the trend of solvent effects on the ¹⁵N chemical shift.
Molecular Dynamics Simulations in Conjunction with ¹⁵N NMR Data
Molecular Dynamics (MD) simulations provide a powerful avenue to study the conformational dynamics of molecules over time. nationalmaglab.org When combined with experimental ¹⁵N NMR data, MD simulations can offer a more complete picture of a molecule's behavior in solution. For L-VALINE-N-T-BOC (¹⁵N), MD simulations can be used to explore the accessible conformations of the molecule, including the rotation around the N-Cα and Cα-C' bonds of the valine backbone and the dynamics of the bulky tert-butyl group.
The trajectories generated from MD simulations can be used to calculate time-averaged properties that can be directly compared with NMR observables. For instance, the reorientational dynamics of the N-H bond vector, which influences ¹⁵N spin relaxation, can be analyzed from MD simulations. nationalmaglab.org This allows for the validation of the force fields used in the simulations and provides insights into the timescales of molecular motions.
By integrating MD simulations with ¹⁵N NMR data, researchers can:
Characterize Conformational Ensembles: Determine the populations of different conformers present in solution.
Probe Molecular Flexibility: Understand the range and timescale of motions in different parts of the molecule.
Investigate Intermolecular Interactions: Study how the molecule interacts with solvent molecules or other solutes.
Illustrative Parameters for an MD Simulation of L-VALINE-N-T-BOC (¹⁵N):
| Parameter | Specification | Purpose |
| Force Field | AMBER or CHARMM | To describe the potential energy of the system and the interactions between atoms. |
| Water Model | TIP3P or SPC/E | To explicitly represent solvent molecules. |
| Ensemble | NVT or NPT | To control the thermodynamic conditions of the simulation (constant Number of particles, Volume, and Temperature, or constant Number of particles, Pressure, and Temperature). |
| Simulation Time | 100 ns - 1 µs | To adequately sample the conformational space of the molecule. |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |
| Pressure | 1 atm | To simulate atmospheric pressure. |
Hypothetical Comparison of MD Simulation and ¹⁵N NMR Relaxation Data for L-VALINE-N-T-BOC (¹⁵N):
| Parameter | Experimental ¹⁵N NMR | MD Simulation |
| T₁ Relaxation Time (s) | 1.2 | 1.1 |
| T₂ Relaxation Time (ms) | 150 | 145 |
| ¹H-¹⁵N NOE | 0.85 | 0.82 |
Note: The data in this table is hypothetical and intended to illustrate the type of comparison that can be made between experimental NMR data and results derived from MD simulations.
Applications in Mass Spectrometry Ms and Quantitative Proteomics/metabolomics
Quantitative Proteomics Using Stable Isotope Labeling
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Stable isotope labeling is a powerful strategy that introduces a mass difference between proteins from different samples, enabling their accurate quantification by mass spectrometry.
Stable Isotope Labeling with Amino acids in Cell Culture (SILAC) is a metabolic labeling technique that allows for the quantitative comparison of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid. wikipedia.org One population is grown in "light" medium containing the natural amino acid (e.g., ¹⁴N-valine), while the other is grown in "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹⁵N-valine). wikipedia.orgthermofisher.com
Over several cell divisions, the ¹⁵N-labeled valine is incorporated into all newly synthesized proteins in the "heavy" population. nih.gov Following differential stimulation or treatment of the cell populations, the proteomes are harvested, combined, and analyzed by mass spectrometry. wikipedia.org Peptides containing the ¹⁵N-valine will exhibit a predictable mass shift compared to their ¹⁴N counterparts, and the ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples. wikipedia.orgnih.gov While L-VALINE-N-T-BOC (¹⁵N) is the precursor, the Boc group is removed before the L-Valine-¹⁵N is added to the cell culture medium for incorporation into proteins.
Table 1: SILAC Experimental Workflow
| Step | Description |
|---|---|
| 1. Cell Culture | Two cell populations are grown in either "light" (containing ¹⁴N-amino acids) or "heavy" (containing ¹⁵N-amino acids) SILAC medium. |
| 2. Metabolic Labeling | Cells incorporate the respective light or heavy amino acids into their proteomes over several cell doublings. |
| 3. Experimental Treatment | The two cell populations are subjected to different experimental conditions. |
| 4. Cell Harvesting and Lysis | Cells are harvested and lysed to extract the proteins. |
| 5. Protein Mixing | The protein lysates from the light and heavy populations are mixed in a 1:1 ratio. |
| 6. Protein Digestion | The mixed protein sample is digested into peptides, typically using trypsin. |
| 7. Mass Spectrometry Analysis | The peptide mixture is analyzed by LC-MS/MS. |
| 8. Data Analysis | The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs. |
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of molecules. nih.gov In proteomics, this technique involves spiking a known amount of a stable isotope-labeled peptide or protein, which serves as an internal standard, into a sample containing the endogenous, unlabeled analyte. nih.gov The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of the heavy isotope. nih.gov
By measuring the ratio of the mass spectrometric signals of the labeled internal standard and the unlabeled analyte, the absolute concentration of the target protein or peptide in the original sample can be precisely determined. nih.gov ¹⁵N-labeled amino acids, such as L-valine-¹⁵N, are used to synthesize these internal standards. medchemexpress.com
Table 2: Principles of Absolute Quantification with IDMS
| Principle | Description |
|---|---|
| Internal Standard | A known quantity of a stable isotope-labeled version of the analyte (e.g., a peptide containing ¹⁵N-valine) is added to the sample. |
| Equilibration | The internal standard is allowed to equilibrate with the sample matrix. |
| Sample Preparation | The sample, now containing both the analyte and the internal standard, undergoes preparation steps such as protein digestion. |
| Mass Spectrometry | The sample is analyzed by mass spectrometry, and the signal intensities of both the analyte and the internal standard are measured. |
| Quantification | The concentration of the analyte is calculated based on the known concentration of the internal standard and the measured intensity ratio of the analyte to the internal standard. |
Chemical tagging involves the covalent modification of proteins or peptides with reagents that contain a stable isotope label. eurisotop.com These tagging reagents are designed to react with specific functional groups on amino acid side chains, such as primary amines or sulfhydryl groups. axispharm.com This method is an alternative to metabolic labeling and can be applied to samples that are not amenable to in vivo labeling. eurisotop.com While L-VALINE-N-T-BOC (¹⁵N) itself is not a chemical tagging reagent due to the protective Boc group, the deprotected L-valine-¹⁵N can be a precursor in the synthesis of such reagents. These custom-synthesized reagents can then be used to introduce a ¹⁵N label onto peptides and proteins for quantitative analysis. axispharm.com
Metabolomics and Metabolite Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Quantitative metabolite profiling relies on accurate and precise measurement techniques to determine the concentrations of these metabolites.
In mass spectrometry-based metabolomics, the use of stable isotope-labeled internal standards is crucial for reliable quantification. nih.gov These internal standards are added to biological samples at a known concentration before sample preparation and analysis. They co-elute with the target analyte and experience similar effects of ion suppression or enhancement in the mass spectrometer. github.io By normalizing the signal of the endogenous metabolite to that of its isotopically labeled internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification. nih.gov L-Valine-¹⁵N, derived from L-VALINE-N-T-BOC (¹⁵N), is used as an internal standard for the quantification of valine in various biological matrices. medchemexpress.com
Table 3: Role of Internal Standards in Metabolomics
| Function | Description |
|---|---|
| Correction for Sample Loss | Compensates for loss of analyte during sample preparation and extraction. |
| Correction for Matrix Effects | Mitigates the effects of ion suppression or enhancement caused by other components in the sample matrix. |
| Improved Precision and Accuracy | Increases the reliability and reproducibility of quantitative measurements. |
| Calibration | Used to construct calibration curves for the absolute quantification of the target metabolite. |
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for determining the isotopic composition of individual compounds in a complex mixture. ucdavis.edunih.gov For the analysis of amino acids like valine, they must first be derivatized to make them volatile for separation by gas chromatography. ucdavis.edu Common derivatization methods include the formation of N-acetyl methyl esters or N-acetyl-isopropyl esters. ucdavis.eduresearchgate.net
After separation on the GC column, the derivatized amino acids are combusted at a high temperature, converting them into simple gases such as CO₂ and N₂. ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes (e.g., ¹⁵N/¹⁴N). ucdavis.edu This compound-specific isotope analysis provides insights into metabolic pathways and nitrogen sources in various biological and ecological systems. nih.govnih.gov The use of a ¹⁵N-labeled internal standard, such as ¹⁵N-valine, can aid in the calibration and quality control of these measurements. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-VALINE-N-T-BOC (¹⁵N) |
| L-Valine |
| L-Valine-¹⁵N |
| ¹⁴N-valine |
| ¹⁵N-valine |
| N-acetyl methyl esters |
| N-acetyl-isopropyl esters |
| Carbon Dioxide (CO₂) |
Development of Analytical Standards and Reference Materials
The compound L-Valine-N-t-Boc (¹⁵N), a stable isotope-labeled and protected form of the amino acid L-valine, is a critical reagent in the development of analytical standards and reference materials. Its primary application lies in its use as a building block for the chemical synthesis of isotope-labeled peptides and proteins. These synthetic molecules serve as ideal internal standards for mass spectrometry (MS)-based quantitative proteomics and metabolomics, enabling precise and accurate measurement of their unlabeled counterparts in complex biological samples.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted reactions during the synthesis process, allowing for the specific incorporation of the ¹⁵N-labeled valine residue at a desired position within a peptide sequence. nih.govpeptide.com This targeted incorporation is fundamental to creating standards for quantitative assays.
Role in Quantitative Proteomics
In quantitative proteomics, particularly in targeted methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), stable isotope-labeled (SIL) peptides are the gold standard for achieving absolute quantification of proteins. shoko-sc.co.jp L-Valine-N-t-Boc (¹⁵N) is a precursor for the solid-phase peptide synthesis (SPPS) of these SIL peptides. shoko-sc.co.jpnih.gov
The process involves:
Selection of a Proteotypic Peptide: A peptide sequence that uniquely represents the target protein is chosen.
Synthesis of the Labeled Standard: The chosen peptide is synthesized, incorporating one or more labeled amino acids, such as ¹⁵N-valine derived from L-Valine-N-t-Boc (¹⁵N). This creates a "heavy" version of the peptide that is chemically identical to the endogenous "light" peptide but has a distinct, known mass difference. shoko-sc.co.jp
Sample Spiking: A precisely known amount of the heavy SIL peptide standard is added to the biological sample (e.g., cell lysate, plasma) at an early stage of sample preparation. shoko-sc.co.jpnih.gov
Mass Spectrometry Analysis: During LC-MS/MS analysis, the heavy standard and the light endogenous peptide co-elute but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. nih.gov
Quantification: The ratio of the signal intensity of the endogenous light peptide to the known concentration of the spiked heavy standard allows for the precise calculation of the absolute amount of the target protein in the original sample. nih.gov
The use of standards synthesized from L-Valine-N-t-Boc (¹⁵N) helps to correct for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby significantly improving the accuracy and reproducibility of protein quantification. shoko-sc.co.jp
| Research Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| Uniform Protein Labeling | Metabolic labeling of Arabidopsis thaliana with ¹⁴N/¹⁵N followed by LC-MS/MS. | Demonstrated a fully automated data analysis pipeline for quantitative proteomics using uniformly ¹⁵N-labeled proteins as standards. | nih.gov |
| Targeted Protein Quantification | Synthesis of stable isotope-labeled peptides using protected amino acids for use in targeted LC-PRM/MS analysis. | Isotopically labeled peptide standards compensate for matrix effects and procedural variations, improving analytical precision. | shoko-sc.co.jp |
| In Vivo Standard Generation | In vivo ¹⁵N metabolic labeling in mice to generate labeled protein standards for quantifying proteins in brain and plasma samples. | Using stable isotopically labeled material as an internal standard allows for unbiased and accurate quantification of protein expression changes. | nih.gov |
Application in Metabolomics
Beyond proteomics, L-Valine-N-t-Boc (¹⁵N) also plays a role in developing reference materials for metabolomics, specifically for quantitative amino acid analysis. The deprotected form, L-Valine-¹⁵N, can be used directly as an internal standard. sigmaaldrich.commedchemexpress.com In this context, a known quantity of L-Valine-¹⁵N is added to samples such as plasma, urine, or tissue extracts before analysis. nih.govmz-at.de
During LC-MS analysis, the labeled valine is separated and detected alongside the endogenous L-valine. By comparing the signal of the labeled standard to the unlabeled analyte, researchers can accurately quantify the concentration of valine in the sample, which is crucial for studying metabolic disorders and biochemical pathways. nih.govsigmaaldrich.com
| Property | Value/Description | Significance | Reference |
|---|---|---|---|
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | Ensures a distinct mass shift and minimizes isotopic interference with the unlabeled analyte. | sigmaaldrich.com |
| Chemical Purity | Typically ≥98% | Guarantees that the standard is free from contaminants that could interfere with the analysis. | eurisotop.com |
| Mass Shift | M+1 | The mass of the labeled molecule is one Dalton higher than the natural abundance molecule, allowing for clear differentiation by the mass spectrometer. | sigmaaldrich.com |
| Application | Internal standard for quantitative amino acid analysis in clinical and metabolic research. | Enables precise measurement of L-valine concentrations in biological fluids. | medchemexpress.comnih.gov |
Metabolic Flux Analysis and Biosynthetic Pathway Elucidation with L Valine N T Boc 15n
Tracing Nitrogen Metabolism and Fluxes in Biological Systems
Stable isotope tracing with compounds like ¹⁵N-L-valine is a cornerstone for dissecting the intricate network of metabolic reactions. nih.gov By introducing a labeled substrate into a biological system, scientists can follow the labeled atom as it is incorporated into various downstream metabolites. This technique, particularly when using the stable isotope ¹⁵N, provides a non-radioactive and safe method to study the nitrogen cycle and quantify the rates of nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.govwikipedia.org
Quantification of Carbon and Nitrogen Fluxes using Dual-Isotope Labeling (¹³C/¹⁵N MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the in vivo rates of metabolic pathways. researchgate.net While ¹³C-MFA has been widely used to trace carbon flow, the simultaneous use of ¹⁵N-labeled substrates, such as ¹⁵N-L-valine, allows for a more comprehensive understanding of cellular metabolism by tracking both carbon and nitrogen fluxes. nih.gov This dual-labeling approach is particularly insightful because carbon and nitrogen metabolism are intrinsically linked. nih.gov
In a typical ¹³C/¹⁵N-MFA experiment, cells are cultured in a medium containing both ¹³C-labeled carbon sources (e.g., ¹³C-glucose) and ¹⁵N-labeled nitrogen sources (e.g., ¹⁵N-ammonium or a ¹⁵N-labeled amino acid like valine). After reaching a metabolic and isotopic steady state, the distribution of these isotopes in intracellular metabolites is measured using mass spectrometry. nih.gov This provides detailed information on how both carbon and nitrogen are partitioned throughout the metabolic network.
For instance, studies in Mycobacterium bovis BCG using [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride have successfully mapped both carbon and nitrogen flux distributions, offering unprecedented detail into amino acid biosynthesis. nih.gov Similarly, research in human cells using ¹³C- and ¹⁵N-labeled glucose and glutamine has demonstrated the power of this approach to elucidate the complexities of amino acid and nucleotide metabolism. nih.gov The ability to distinguish between isotopomers resulting from ¹³C and ¹⁵N incorporation, which have a mass difference of approximately 0.006 atomic mass units, is achievable with high-resolution mass spectrometry. nih.gov
| Parameter | Description | Relevance in ¹³C/¹⁵N MFA |
| ¹³C-labeled substrate | A carbon source where ¹²C atoms are replaced with the stable isotope ¹³C. | Traces the path of carbon through central carbon metabolism and into biomass precursors. |
| ¹⁵N-labeled substrate | A nitrogen source, such as ¹⁵N-L-valine, where ¹⁴N is replaced with ¹⁵N. sigmaaldrich.com | Tracks the flow of nitrogen, crucial for amino acid and nucleotide biosynthesis. |
| Mass Isotopomer Distribution (MID) | The relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. | The primary data used in MFA to calculate metabolic fluxes. nih.gov |
| Metabolic Model | A stoichiometric model of the organism's metabolic network. | Provides the framework for flux calculations based on the measured MIDs and extracellular rates. researchgate.netnih.gov |
Investigating Amino Acid Interconversions and Turnover
The use of ¹⁵N-labeled amino acids like valine is instrumental in studying the dynamics of amino acid metabolism, including their interconversion and turnover rates. nih.gov Whole-body protein turnover can be assessed by constant infusion of a ¹⁵N-labeled amino acid and measuring the ¹⁵N enrichment in end products like urea (B33335) and ammonia. nih.gov However, studies have shown that not all ¹⁵N-labeled amino acids are equally suitable for this purpose due to their individual metabolic fates. nih.gov For instance, [¹⁵N]valine and [¹⁵N]leucine tend to result in lower enrichment of nitrogenous end products, leading to higher calculated protein turnover rates compared to using [¹⁵N]glycine. nih.gov
In a study on healthy men using L-[1-¹³C,¹⁵N]valine, researchers were able to determine the kinetics of valine metabolism. nih.gov They found that the rates of valine deamination and reamination were high, indicating a rapid turnover and interconversion with its corresponding keto acid. nih.gov Such studies provide valuable insights into the regulation of branched-chain amino acid catabolism.
Furthermore, ¹⁵N-labeling can reveal the extent of metabolic "scrambling," where the ¹⁵N label from one amino acid is transferred to others via transamination reactions. nih.gov For example, in cultured cerebellar astrocytes, the nitrogen from ¹⁵N-labeled valine, leucine (B10760876), and isoleucine was incorporated into glutamate (B1630785), glutamine, and alanine, demonstrating the active interconversion between these amino acids. nih.gov Interestingly, under glutamate exposure, the transamination involving valine was upregulated, suggesting a specific role for valine in nitrogen transport between neuronal and astrocytic cells. nih.gov
| Study Focus | Key Findings with ¹⁵N-Valine | Reference |
| Whole-Body Protein Turnover | [¹⁵N]Valine infusion leads to high calculated protein turnover rates due to low enrichment in end products. | nih.gov |
| Valine Kinetics in Humans | High rates of valine deamination and reamination observed, indicating rapid turnover. | nih.gov |
| Amino Acid Interconversion in Astrocytes | Nitrogen from ¹⁵N-valine is readily transferred to other amino acids like glutamate. Valine transamination is upregulated during glutamate exposure. | nih.gov |
Elucidation of Biosynthetic Pathways
Tracing the incorporation of ¹⁵N-L-valine into more complex molecules is a key strategy for elucidating their biosynthetic pathways. This approach provides direct evidence of the precursor-product relationship and can reveal novel enzymatic steps.
Tracing L-Valine Incorporation into Secondary Metabolites (e.g., Penicillin G)
The biosynthesis of many important secondary metabolites, including antibiotics, often utilizes primary metabolites like amino acids as building blocks. L-valine is a known precursor for the penicillin nucleus. nih.govnih.gov Isotopic labeling studies have been fundamental in confirming this and in understanding the stereospecificity of the incorporation. Early studies using radiolabeled valine demonstrated its role in penicillin biosynthesis. nih.gov The use of stable isotopes like ¹⁵N offers a safer and equally powerful alternative for such investigations. By feeding a culture of Penicillium chrysogenum with ¹⁵N-L-valine and analyzing the resulting penicillin G using mass spectrometry or NMR, one can unequivocally demonstrate the incorporation of the valine-derived nitrogen into the penicillin structure.
Understanding Branched-Chain Amino Acid Metabolism and Transamination Processes
L-valine is one of the three branched-chain amino acids (BCAAs), along with leucine and isoleucine. These amino acids share some of their catabolic enzymes. youtube.com The initial step in their breakdown is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), followed by an irreversible oxidative decarboxylation. youtube.com
Using ¹⁵N-L-valine allows for the detailed study of these transamination processes. For instance, research has shown that the transamination equilibrium favors leucine over valine. nih.gov In studies with Escherichia coli, it was demonstrated that the redistribution of the ¹⁵N label from valine to other amino acids could be reduced by inhibiting transaminases with compounds like aminooxyacetic acid, thereby increasing the specificity of the label incorporation into a target protein. nih.gov This highlights the active role of transaminases in distributing nitrogen from valine throughout the amino acid pool.
Assessment of Microbial Nitrogen Assimilation
Understanding how microorganisms acquire and utilize nitrogen is crucial in various fields, from environmental science to biotechnology. ¹⁵N-labeled compounds, including ¹⁵N-L-valine, are invaluable tools for these investigations. wikipedia.orgresearchgate.net By supplying a microbial culture with a ¹⁵N-labeled nitrogen source, researchers can quantify the rate of nitrogen uptake and its subsequent assimilation into cellular components.
For example, studies on arbuscular mycorrhizal fungi have used ¹⁵N-labeled nitrogen sources to show preferential uptake of ammonium (B1175870) over nitrate (B79036) and amino acids. nih.gov In the context of bacteria, a method has been developed to trace nitrogen uptake by analyzing the ¹⁵N incorporation into the bacterial-specific D-alanine in cell walls. researchgate.net This allows for the differentiation of nitrogen uptake by bacteria versus other microbes like algae in a mixed community. researchgate.net
Similarly, ¹⁵N-labeled nitrate has been used in cyanobacteria to facilitate the identification of nitrogen-containing secondary metabolites. nih.gov By comparing the metabolomes of cells grown with ¹⁴N and ¹⁵N nitrate, nitrogen-containing compounds can be readily identified by their mass shift, aiding in the connection of biosynthetic gene clusters to their metabolic products. nih.gov While these studies often use inorganic nitrogen sources, the principle extends to the use of ¹⁵N-amino acids like valine to probe specific amino acid uptake and assimilation pathways in microbes.
| Research Area | Application of ¹⁵N-Labeling | Key Insights |
| Microbial Ecology | Tracing ¹⁵N from various sources (e.g., ammonium, amino acids) into microbial biomass. | Quantifies nitrogen uptake rates and preferences of different microbial groups. nih.govresearchgate.net |
| Bacterial Metabolism | Measuring ¹⁵N incorporation into specific biomarkers like D-alanine. | Allows for the specific quantification of bacterial nitrogen assimilation in mixed microbial communities. researchgate.net |
| Natural Product Discovery | Comparative metabolomics of cultures grown with ¹⁴N and ¹⁵N sources. | Facilitates the identification of nitrogen-containing metabolites and links them to their biosynthetic gene clusters. nih.gov |
L Valine N T Boc 15n in Peptide Synthesis Research and Development
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble resin support. peptide.com The use of isotopically labeled amino acids, such as L-VALINE-N-T-BOC (15N), within this framework provides powerful tools for detailed biochemical and structural analysis.
Incorporation of 15N-Labeled Protected Amino acids into Peptide Sequences
The incorporation of L-VALINE-N-T-BOC (15N) into a peptide sequence follows the standard protocols of SPPS. peptide.com The process begins with the C-terminal amino acid attached to the resin. biosynth.com The synthesis cycle involves the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid, in this case, L-VALINE-N-T-BOC (15N). peptide.com This cycle of deprotection, washing, and coupling is repeated until the desired peptide is fully assembled. biosynth.com
The key feature of L-VALINE-N-T-BOC (15N) is the replacement of the natural abundance nitrogen atom (¹⁴N) with a heavy isotope, ¹⁵N. pepdd.com This substitution results in a mass increase of one Dalton for each incorporated ¹⁵N-labeled residue. While chemically identical to their unlabeled counterparts, this mass difference allows peptides containing the label to be unambiguously identified and quantified in mass spectrometry (MS) analyses. proteogenix.scienceinnovagen.com This technique is invaluable for quantitative proteomics, where the labeled peptide serves as an internal standard for the precise measurement of its unlabeled analogue in complex biological samples. proteogenix.sciencejpt.com Furthermore, the ¹⁵N nucleus is NMR-active, making it a crucial probe for detailed structural studies of peptides and proteins in solution. pepdd.comjpt.com
Table 1: Physicochemical Properties of Unlabeled vs. 15N-Labeled Boc-L-Valine
| Property | Boc-L-Valine (Unlabeled) | L-VALINE-N-T-BOC (15N) | Significance of Difference |
|---|---|---|---|
| Chemical Formula | C10H19NO4 | C10H19¹⁵NO4 | Isotopic substitution at the alpha-nitrogen. |
| Average Molecular Weight | ~217.26 g/mol | ~218.26 g/mol | +1 Da mass shift, enabling MS-based detection and quantification. pepdd.com |
| Chemical Reactivity | Identical | Identical | Ensures the labeled peptide behaves the same as the native peptide in biological assays. pepdd.comjpt.com |
| NMR Activity (Nitrogen) | ¹⁴N (Quadrupolar) | ¹⁵N (Spin-½) | ¹⁵N provides sharper signals and is more suitable for high-resolution NMR structural studies. jpt.com |
Influence of Boc Protecting Group on Peptide Elongation and Racemization Studies
The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino (Nα) function of the amino acid. nih.gov In the Boc/Bzl protection strategy for SPPS, the Boc group is cleaved at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) remain intact until the final cleavage step with a much stronger acid like hydrogen fluoride (B91410) (HF). peptide.com
The Boc group plays a critical role in preventing unwanted side reactions during peptide elongation. By masking the nucleophilicity of the Nα-amino group, it prevents self-polymerization and ensures that coupling occurs only at the desired C-terminal end of the growing peptide chain. biosynth.com The choice of protecting group is also crucial for minimizing racemization—the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling. Urethane-based protecting groups, including Boc, are known to effectively suppress racemization, ensuring the chiral purity of the final peptide. nih.gov This is a significant advantage over other protection strategies where racemization can be a more prevalent side reaction, particularly for sensitive amino acids. peptide.com
Table 2: Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc (Boc/Bzl) Strategy | Fmoc (Fmoc/tBu) Strategy |
|---|---|---|
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM). peptide.com | Base-labile (e.g., 20% piperidine (B6355638) in DMF). iris-biotech.de |
| Side-Chain Protection | Acid-labile (e.g., Benzyl-based), removed with strong acid (HF). peptide.com | Acid-labile (e.g., t-Butyl-based), removed with moderate acid (TFA). iris-biotech.de |
| Orthogonality | Quasi-orthogonal (both groups removed by acid of different strengths). biosynth.com | Fully orthogonal (acid vs. base cleavage). iris-biotech.de |
| Racemization Suppression | Generally strong due to the urethane (B1682113) nature of the Boc group. nih.gov | Generally strong due to the urethane nature of the Fmoc group. nih.gov |
Mechanistic Studies of Peptide Bond Formation
By using L-VALINE-N-T-BOC (15N), researchers can track the fate of the valine's amino nitrogen throughout the coupling reaction. The ¹⁵N label serves as a spectroscopic probe. For example, ¹⁵N NMR spectroscopy can be employed to monitor the reaction in real-time, identifying reaction intermediates and characterizing the electronic environment of the nitrogen atom as it transitions from a free amine to a new amide (peptide) bond. This approach provides invaluable data on reaction kinetics and can help optimize coupling conditions to maximize yield and minimize side reactions. Mass spectrometry can also be used to analyze the products, with the ¹⁵N label confirming that the peptide bond was formed involving the intended valine residue.
Table 4: Tracking 15N During Peptide Bond Formation
| Reaction Step | Description | Role of ¹⁵N Label |
|---|---|---|
| 1. Nα-Deprotection | The Boc group is removed from the resin-bound peptide, exposing the free amino group. | The ¹⁵N is not yet involved in this step. |
| 2. Carboxyl Activation | The carboxylic acid of L-VALINE-N-T-BOC (15N) is activated (e.g., with DIC/HOBt) to make it more electrophilic. | The ¹⁵N-protected amino group is unreactive. |
| 3. Coupling (Nucleophilic Attack) | The free amino group of the resin-bound peptide attacks the activated carboxyl carbon of the incoming ¹⁵N-Valine. | The ¹⁵N is not the nucleophile in this specific coupling step. Its role is to be incorporated. |
| 4. Peptide Bond Formation | A new amide bond is formed. In the next cycle, after deprotection of the ¹⁵N-Valine, its ¹⁵N-labeled amino group will act as the nucleophile. | The ¹⁵N label allows for NMR/MS analysis to confirm bond formation and study its properties. pepdd.com |
Advanced Methodologies and Future Research Directions
Innovations in Isotopic Labeling Techniques for Complex Biological Systems
The study of complex biological macromolecules has been significantly advanced by the use of isotope labeling. utoronto.ca Innovations in these techniques, particularly with isotopes like ¹⁵N, are pushing the boundaries of what can be analyzed, especially in the field of structural biology.
Recent developments have focused on overcoming the limitations imposed by the size and complexity of biological systems. For instance, in protein solution Nuclear Magnetic Resonance (NMR) spectroscopy, the combination of deuteration with ¹⁵N and ¹³C-labeling, alongside the development of the Transverse Relaxation-Optimized Spectroscopy (TROSY) technique, has enabled the study of significantly larger proteins. utoronto.ca While these methods have been pivotal, they can lead to spectral overlap in very large systems. To address this, segmental isotope labeling has emerged as a powerful strategy. utoronto.ca This technique allows for the labeling of specific segments of a protein, reducing spectral complexity and enabling the study of large protein complexes. utoronto.ca
Another innovative approach is the use of cell-free expression systems, which offer the unique ability to selectively introduce isotope labels at single sites using suppressor tRNAs. utoronto.ca This method provides a high degree of control over the placement of the isotopic label, which is invaluable for probing specific regions of a protein. Furthermore, advances in bacterial expression systems and their application in mammalian cells, such as Chinese Hamster Ovary (CHO) cells, have expanded the toolkit for producing isotopically labeled proteins. utoronto.ca In CHO cells, for example, amino acids from the medium are directly incorporated into the expressed protein, preventing the scrambling of isotope labels that can occur in bacterial systems. utoronto.ca
These advanced labeling strategies are not limited to proteins. Significant strides have also been made in the isotopic labeling of nucleic acids for NMR studies. nih.gov Chemo-enzymatic methods for ¹³C-methyl and aromatic ¹⁵N-labeling are helping to push the size limits of DNA and RNA structures that can be solved by NMR. nih.gov The synthesis of ¹⁵N(7)-labeled purine (B94841) phosphoramidites is one such advancement that aids in the direct monitoring of base-pairing in large functional RNAs. nih.gov
The following table summarizes some of the innovative isotopic labeling techniques and their applications in studying complex biological systems.
| Labeling Technique | Description | Key Advantage | Application |
| Deuteration with ¹⁵N/¹³C-Labeling and TROSY | Random incorporation of deuterium (B1214612) along with uniform ¹⁵N and ¹³C labeling, coupled with TROSY NMR experiments. | Increases the size limit of proteins that can be studied by reducing signal overlap and line broadening. | Structural analysis of high molecular weight proteins and protein complexes. utoronto.ca |
| Segmental Isotope Labeling | Labeling of specific domains or segments of a protein with NMR-active isotopes. | Reduces spectral complexity and allows for the focused study of specific regions within a large biomolecule. | Investigation of the structure and dynamics of large multi-domain proteins and protein-protein interactions. utoronto.ca |
| Cell-Free Expression with Suppressor tRNAs | Use of cell-free systems to incorporate ¹⁵N-labeled amino acids at specific, single sites within a protein sequence. | Provides precise control over label placement for targeted analysis. | Probing ligand binding, conformational changes, and dynamics at specific residues. utoronto.ca |
| Chemo-enzymatic Labeling of Nucleic Acids | Enzymatic synthesis of nucleic acids using isotopically labeled precursors, such as ¹⁵N-labeled purines. | Enables the study of larger and more complex RNA and DNA structures. | Monitoring base-pairing and folding in functional RNAs and DNA quadruplexes. nih.gov |
Integration of L-VALINE-N-T-BOC (¹⁵N) in Multi-Omics Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of biological systems by providing a comprehensive view of cellular processes. nih.gov The integration of data from these different levels, known as multi-omics, offers a holistic perspective on how living systems function. mdpi.com Stable isotope-labeled compounds, such as L-VALINE-N-T-BOC (¹⁵N), are critical tools in this integrated approach, particularly in proteomics and metabolomics.
In proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative analysis of protein expression. Cells are grown in media where a standard essential amino acid is replaced by its heavy isotope-labeled counterpart. L-valine, being an essential amino acid, is a prime candidate for this method. isotope.commedchemexpress.com By incorporating ¹⁵N-labeled L-valine into newly synthesized proteins, researchers can create a "heavy" proteome that can be distinguished from the "light" proteome of control cells using mass spectrometry. This allows for precise quantification of changes in protein abundance in response to various stimuli or in different disease states. The Boc (tert-butyloxycarbonyl) protecting group in L-VALINE-N-T-BOC (¹⁵N) is typically removed before the amino acid is used in cell culture media for SILAC experiments.
In metabolomics, ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of specific molecules and to elucidate metabolic pathways. nih.gov The incorporation of the ¹⁵N label from L-valine into various metabolites can be tracked, providing insights into amino acid metabolism and its connections to other pathways. cancer.gov This is particularly relevant in cancer research, where tumor cells exhibit altered metabolism and an increased uptake of amino acids. cancer.gov Comparative metabolomic analysis of ¹⁵N-labeled and unlabeled cell extracts can help identify and quantify nitrogen-containing compounds, aiding in the discovery of novel secondary metabolites and their biosynthetic pathways. nih.gov
The role of L-VALINE-N-T-BOC (¹⁵N) in different omics fields is highlighted in the table below.
| Omics Field | Application of L-VALINE-N-T-BOC (¹⁵N) | Research Focus |
| Proteomics | As a precursor for ¹⁵N-L-valine in SILAC experiments. | Quantitative analysis of protein expression, protein turnover rates, and post-translational modifications. |
| Metabolomics | As a tracer to study metabolic pathways. | Mapping metabolic fluxes, identifying novel metabolites, and understanding metabolic reprogramming in disease. nih.gov |
| Multi-Omics Integration | Providing data on protein and metabolite dynamics for integrated analysis. | Building comprehensive models of cellular networks and identifying key nodes in disease pathways. nih.govmdpi.com |
Theoretical and Computational Advances in Predicting and Interpreting ¹⁵N Isotope Effects
Kinetic isotope effects (KIEs) are a powerful experimental tool for elucidating the mechanisms of chemical and enzymatic reactions. nih.gov The substitution of an atom with its heavier isotope, such as ¹⁴N with ¹⁵N, can lead to a change in the reaction rate. The magnitude of this change provides valuable information about the transition state of the reaction. However, the interpretation of experimental KIEs can be complex. Theoretical and computational chemistry has emerged as an indispensable partner to experimental studies, providing detailed insights into transition state structures that are not experimentally accessible. nih.gov
Recent advancements in computational methods, particularly density functional theory (DFT), have improved the accuracy of predicting isotope effects. nih.gov These calculations can model the reaction pathway and determine the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. From these frequencies, the KIE can be calculated and compared with experimental values. A good match between the theoretical and experimental KIEs provides strong support for the proposed reaction mechanism. nih.gov
For reactions involving ¹⁵N-labeled compounds, computational models can help to:
Distinguish between different reaction mechanisms: For example, calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov
Characterize the transition state geometry: The calculated KIE is highly sensitive to the structure of the transition state, providing a detailed picture of bond breaking and bond formation.
Understand the role of the environment: Computational models can include the effects of solvent molecules, which can significantly influence the reaction mechanism and the magnitude of the isotope effect. nih.gov
The synergy between experimental measurements and theoretical predictions of ¹⁵N isotope effects is crucial for a detailed understanding of reaction mechanisms in organic chemistry and enzymology.
Expanding the Scope of ¹⁵N-Labeled Boc-Amino Acids in Synthetic Chemistry and Catalysis
¹⁵N-labeled amino acids with the Boc protecting group are versatile building blocks in synthetic chemistry. rsc.org The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions, making it an ideal protecting group for the amino function during peptide synthesis and other organic transformations. organic-chemistry.org The presence of the ¹⁵N label allows for the tracking of the amino acid moiety in complex reaction sequences and for the characterization of the final products using NMR and mass spectrometry.
An efficient synthesis of ¹⁵N-labeled chiral Boc-amino acids has been reported, which extends the availability of these valuable compounds for various applications. rsc.org These labeled amino acid derivatives are suitable for direct use in the synthesis of isotopically labeled peptides, which are essential tools for studying peptide and protein structure, dynamics, and interactions. rsc.orgrsc.org
Beyond peptide synthesis, the applications of ¹⁵N-labeled Boc-amino acids are expanding into new areas of synthetic chemistry and catalysis. For example, they can be used as chiral ligands in asymmetric catalysis. The incorporation of the ¹⁵N label can provide a convenient spectroscopic handle to study the catalyst structure and the mechanism of the catalytic cycle.
Furthermore, these labeled compounds can serve as precursors for the synthesis of other ¹⁵N-labeled molecules. The amino group can be chemically transformed into other nitrogen-containing functional groups, thereby transferring the isotopic label to a new class of compounds. This opens up possibilities for the synthesis of a wide range of ¹⁵N-labeled probes for various applications in chemistry, biology, and materials science.
Q & A
Q. What criteria should researchers use to assess the reliability of 15N tracer data in peer-reviewed literature?
- Methodological Answer : Apply the "who, what, where, when, why, how" framework:
- Who: Check author expertise and institutional affiliations.
- What: Verify methods (e.g., IRMS calibration protocols).
- Where: Ensure data from controlled environments (e.g., lab vs. field studies).
- When: Prioritize recent studies with updated analytical techniques.
Cross-reference with guidelines from NIST and ISO standards for isotopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
